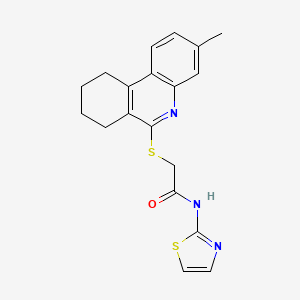![molecular formula C10H18O2 B13807634 (1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 59014-05-0](/img/structure/B13807634.png)
(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-multistriatin, also known as 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane, is a bicyclic ketal compound. It is one of the key components of the aggregation pheromone of the European elm bark beetle, Scolytus multistriatus, which is a principal vector of Dutch elm disease . This compound plays a crucial role in the communication and behavior of these beetles, making it a significant subject of study in entomology and chemical ecology.
準備方法
Synthetic Routes and Reaction Conditions: A-multistriatin can be synthesized through several stereoselective routes. One notable method involves the conversion of D-glucose into A-multistriatin via a highly stereoselective eighteen-step process . Another method reported by Mori starts from D-mannitol . Additionally, Cernigliaro and Kocienski have synthesized A-multistriatin from (+)-citronellol, although the low optical purity of this starting material resulted in a product with approximately 40% optical purity .
Industrial Production Methods: Industrial production methods for A-multistriatin are not well-documented in the literature. the synthesis typically involves multiple steps of protection, deprotection, and stereoselective reactions to ensure the correct configuration of the final product.
化学反応の分析
Types of Reactions: A-multistriatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis of A-multistriatin often involves hydrogenation, epoxidation, and the use of organometallic reagents .
Common Reagents and Conditions: Common reagents used in the synthesis of A-multistriatin include dimethyl lithium cuprate, Wilkinson’s catalyst, and trityl chloride . Reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and ether.
Major Products Formed: The major product formed from these reactions is A-multistriatin itself, with high stereoselectivity ensuring the formation of the desired isomer. Other diastereomers, such as β-multistriatin, γ-multistriatin, and δ-multistriatin, are typically biologically inactive .
科学的研究の応用
A-multistriatin has several scientific research applications, particularly in the fields of entomology and chemical ecology. It is used to study the behavior and communication of the European elm bark beetle and to develop pheromone-based pest control strategies . Additionally, A-multistriatin’s role as an aggregation pheromone makes it a valuable tool in managing Dutch elm disease by attracting and trapping beetles .
作用機序
The mechanism of action of A-multistriatin involves its role as an aggregation pheromone. When released by virgin female beetles, it attracts male beetles, which carry the fungus causing Dutch elm disease . The molecular targets and pathways involved in this process are primarily related to the olfactory receptors of the beetles, which detect the pheromone and trigger aggregation behavior .
類似化合物との比較
Similar Compounds: Similar compounds to A-multistriatin include other pheromones of bark beetles, such as frontalin and brevicomin . These compounds share structural similarities and play analogous roles in the communication and behavior of different beetle species.
Uniqueness: A-multistriatin is unique in its high stereoselectivity and specific role in attracting the European elm bark beetle. Unlike its diastereomers, only the natural stereoisomer, α-multistriatin, is biologically active and effective in attracting beetles .
特性
CAS番号 |
59014-05-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(1S,2S,4R,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9+,10+/m0/s1 |
InChIキー |
YMBRJMLOGNZRFY-SGIHWFKDSA-N |
異性体SMILES |
CC[C@]12[C@@H](C[C@@H]([C@H](O1)CO2)C)C |
正規SMILES |
CCC12C(CC(C(O1)CO2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



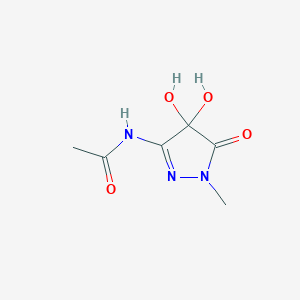
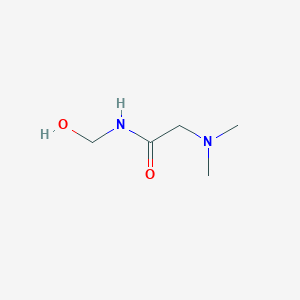

![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
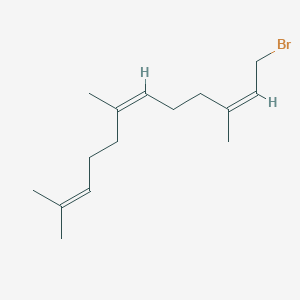
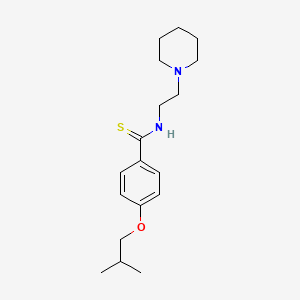
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
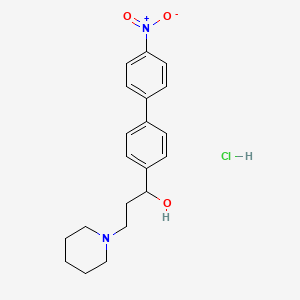
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
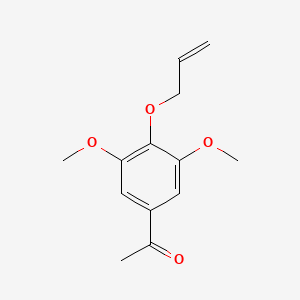

![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
